molecular formula C10H10ClF3N2 B11865718 4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B11865718
M. Wt: 250.65 g/mol
InChI Key: KACIRVWMRRDIGY-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is a synthetic tetrahydroquinazoline derivative offered as a key chemical building block for medicinal chemistry and drug discovery research. The tetrahydroquinazoline scaffold is recognized as a privileged structure in the design of biologically active molecules, with documented potential in developing novel therapeutic agents . This compound is of particular interest in the exploration of dihydrofolate reductase (DHFR) inhibitors . Non-classical antifolate compounds based on the 2,4-diamino-5,6,7,8-tetrahydroquinazoline core have demonstrated significant potency and selectivity against enzymes from opportunistic pathogens and have shown activity as antitumor agents in cell-based assays . The structural features of this chemical—including the chloro and trifluoromethyl substituents—are common in agrochemical and pharmaceutical research for modulating a compound's lipophilicity, metabolic stability, and electronic properties . Quinazoline derivatives are a significant class of nitrogen-containing heterocycles, and many approved drugs, such as the anticancer agents Erlotinib and Gefitinib, feature this core structure . Researchers can utilize this chemical intermediate to synthesize novel compounds for screening against a range of biological targets. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical in accordance with all applicable local and national regulations.

Properties

Molecular Formula

C10H10ClF3N2

Molecular Weight

250.65 g/mol

IUPAC Name

4-chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C10H10ClF3N2/c1-5-15-8-3-2-6(10(12,13)14)4-7(8)9(11)16-5/h6H,2-4H2,1H3

InChI Key

KACIRVWMRRDIGY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CC(CC2)C(F)(F)F)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Reaction Pathway

This method involves cyclizing β-(o-trifluoromethylanilino)-propanoic acid (II ) with chlorination and oxidation agents to directly form the target compound (I ).

Steps:

  • Synthesis of β-(o-Trifluoromethylanilino)-Propanoic Acid :

    • React o-trifluoromethylaniline with acrylic acid under nitrogen at 75°C for 32 hours.

    • Yield: ~80% after crystallization.

  • Chlorination-Oxidation :

    • Treat the acid with phosphorus oxychloride (POCl₃) and iodine at 93–95°C for 30 minutes.

    • Quench with sodium bisulfite and crystallize from methanol.

    • Yield: 63% over two steps.

Advantages:

  • Avoids unstable intermediates like 4-oxo-tetrahydroquinolines.

  • Scalable with high purity (>98%).

Multi-Step Synthesis via Ethyl Ethoxymethylene Malonate

Reaction Pathway

This traditional approach uses ethyl ethoxymethylene malonate for cyclization, followed by saponification and chlorination.

Steps:

  • Condensation :

    • React o-trifluoromethylaniline with ethyl ethoxymethylene malonate.

    • Intermediate: Ethyl o-trifluoromethylanilinomethylene-malonate.

  • Cyclization :

    • Heat the intermediate under reflux to form 3-carbethoxy-4-hydroxy-8-trifluoromethyl-quinoline.

  • Saponification :

    • Hydrolyze the ester to 3-carboxy-4-hydroxy-8-trifluoromethyl-quinoline.

  • Chlorination :

    • Treat with POCl₃ to replace the hydroxyl group with chlorine.

    • Yield: <50% over five steps.

Limitations:

  • Lower yield due to multiple steps.

  • Requires rigorous purification.

Polyphosphoric Acid-Mediated Cyclization

Reaction Pathway

This method employs polyphosphoric acid (PPA) for cyclization, followed by chlorination.

Steps:

  • Cyclization :

    • Heat 3-(chloroanilino)-propanoic acid with PPA to form 4-oxo-chloro-tetrahydroquinoline.

  • Oxidative Chlorination :

    • React the oxo intermediate with POCl₃ and an oxidizing agent (e.g., CuCl₂).

    • Yield: ~70%.

Key Data:

StepReagentsConditionsYield (%)
1PPA120°C, 4h85
2POCl₃/CuCl₂100°C, 2h82

One-Pot Synthesis Using Functional Derivatives

Reaction Pathway

Functional derivatives (e.g., acid chlorides or anhydrides) of β-(o-trifluoromethylanilino)-propanoic acid are used to streamline synthesis.

Steps:

  • Activation :

    • Convert the acid to its anhydride or chloride using SOCl₂.

  • Cyclization-Chlorination :

    • React with POCl₃ and iodine in one pot.

    • Yield: 75–80%.

Advantages:

  • Reduces reaction time.

  • Minimizes byproduct formation.

Catalytic Methods for Asymmetric Synthesis

Reaction Pathway

Recent advances use chiral catalysts to enantioselectively synthesize tetrahydroquinazoline derivatives.

Steps:

  • Asymmetric Cyclization :

    • Employ Rh or Pd catalysts with chiral ligands (e.g., BINAP).

  • Chlorination :

    • Use N-chlorosuccinimide (NCS) or Cl₂ gas.

    • Yield: 60–65% enantiomeric excess (ee).

Key Data:

CatalystLigandee (%)Yield (%)
Pd(OAc)₂(R)-BINAP6560
RhCl₃(S)-Phox5855

Comparative Analysis of Methods

MethodStepsYield (%)Purity (%)Scalability
126398High
25<5090Moderate
327095High
4175–8097High
5255–6085Low

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the potential of 4-chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline as an antimicrobial agent. It has been shown to exhibit significant antibacterial activity against various strains of bacteria, including multidrug-resistant strains. For instance, a lead compound derived from similar quinazoline derivatives demonstrated potent inhibition against bacterial topoisomerases, which are crucial targets for developing new antibiotics .

Anticancer Properties
Quinazoline derivatives are known for their anticancer properties. Research indicates that compounds similar to 4-chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. Studies have demonstrated that modifications in the quinazoline structure can enhance its efficacy against cancer cells .

Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Research on related compounds indicates potential benefits in neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival .

Material Science Applications

Polymer Chemistry
The unique trifluoromethyl group in 4-chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline allows it to be utilized in polymer synthesis. Compounds with similar structures have been incorporated into polymer matrices to enhance thermal stability and chemical resistance. This application is particularly relevant in developing high-performance materials for various industrial uses.

Agricultural Chemistry Applications

Pesticide Development
The compound has potential applications in agricultural chemistry as a pesticide or herbicide. Its structural features may contribute to the development of new agrochemicals with improved efficacy and reduced environmental impact. Research into quinazoline derivatives has shown promise in targeting specific pests while minimizing harm to beneficial organisms .

Summary of Key Findings

Application AreaSpecific Use CaseNotes
Medicinal ChemistryAntimicrobial ActivityEffective against multidrug-resistant bacterial strains .
Anticancer PropertiesInhibits cancer cell proliferation through specific pathways .
Neuroprotective EffectsModulates neuroinflammatory responses .
Material SciencePolymer ChemistryEnhances thermal stability and chemical resistance in polymers .
Agricultural ChemistryPesticide DevelopmentPotential for developing effective agrochemicals .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The presence of the chloro, methyl, and trifluoromethyl groups can influence its binding affinity and selectivity towards these targets. The compound may act by inhibiting enzymes or modulating receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Quinazoline Derivatives

Compounds such as 4-Chloro-6-fluoro-2-methylquinazoline (CAS 1206694-32-7) and 4-Chloro-7-fluoro-2-methylquinazoline (CAS 898044-61-6) share a chlorine atom at position 4 and a methyl group at position 2 but differ in the halogenation pattern at position 6 or 5.

Cycloalkyl-Substituted Analogs

4-Chloro-2-cyclopropylquinazoline (CAS 1095559-57-1, similarity: 0.89) and 4-Chloro-2-cyclohexylquinazoline (CAS 1044768-44-6, similarity: 0.86) replace the methyl group with bulkier cycloalkyl substituents. These modifications increase steric hindrance, which may reduce enzymatic binding efficiency compared to the methyl group in the target compound .

Methoxy-Substituted Derivatives

4-Chloro-6,7-dimethoxyquinazoline (CAS 162364-72-9, similarity: 0.93) and 4-Chloro-6,7,8-trimethoxyquinazoline (CAS 33371-00-5, similarity: 0.95) feature methoxy groups that enhance solubility due to their polar nature. In contrast, the trifluoromethyl group in the target compound increases lipophilicity (LogP ~3.03 for a positional isomer ), favoring membrane permeability .

Tetrahydroquinazoline Antifolates

Compounds like (6R,6S)-2,4-diamino-6-(1-indolinomethyl)-5,6,7,8-tetrahydroquinazoline are antifolate inhibitors of dihydrofolate reductase (DHFR).

Positional Isomers

2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline (CAS 886494-00-4) is a positional isomer with chlorine and trifluoromethyl groups swapped. This isomer has a molecular weight of 236.621 g/mol and a LogP of 3.03, indicating similar lipophilicity but altered electronic distribution due to substituent positioning .

Comparative Data Table

Compound Name CAS Number Substituents Similarity Molecular Weight (g/mol) LogP
4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline - Cl (4), CH₃ (2), CF₃ (6) - ~236* ~3.0*
4-Chloro-2-cyclopropylquinazoline 1095559-57-1 Cl (4), cyclopropyl (2) 0.89 N/A N/A
4-Chloro-6,7-dimethoxyquinazoline 162364-72-9 Cl (4), OCH₃ (6,7) 0.93 N/A N/A
2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline 886494-00-4 Cl (2), CF₃ (4) N/A 236.621 3.03
(6R,6S)-2,4-diamino-6-(1-indolinomethyl)-THQ** - NH₂ (2,4), indolinomethyl (6) N/A N/A N/A

Estimated based on positional isomer data .
*
THQ: Tetrahydroquinazoline .

Key Research Findings

Substituent Effects : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to methoxy or fluorine substituents .

Conformational Flexibility : The tetrahydroquinazoline core may improve binding to enzyme active sites compared to fully aromatic analogs .

Positional Isomerism : Swapping substituent positions (e.g., Cl at 2 vs. 4) alters electronic properties without significantly affecting molecular weight or LogP .

Biological Activity

4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
  • Molecular Formula : C9H9ClF3N3
  • Molecular Weight : 253.64 g/mol
  • CAS Number : 149285-78-9

The biological activity of this compound has been linked to its interaction with various molecular targets. Research indicates that it may act as a modulator of neurotransmitter receptors and exhibit antimicrobial properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrahydroquinazolines. For instance, derivatives of quinazoline compounds have shown significant activity against various bacterial strains. The compound was tested for its efficacy against Gram-positive and Gram-negative bacteria, demonstrating promising results.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus0.008
Escherichia coli0.03
Streptococcus pneumoniae0.06

These findings suggest that 4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline may be effective in treating infections caused by these pathogens .

Neurological Activity

The compound has been investigated for its effects on the central nervous system (CNS). In vitro studies indicated that it might function as a positive allosteric modulator at specific glutamate receptors, which are crucial for synaptic transmission and plasticity.

In a study assessing the effects on mGlu7 receptors, compounds within the quinazoline class were shown to enhance receptor activity significantly. The lead compound exhibited an IC50 value of approximately 6.14 µM .

Case Study 1: Antimicrobial Efficacy

A research team evaluated the antibacterial properties of various quinazoline derivatives, including our compound of interest. The study utilized both in vitro assays and animal models to assess efficacy and toxicity. Results indicated that the compound not only inhibited bacterial growth but also displayed low toxicity in human liver cell lines (HepG2), suggesting a favorable safety profile .

Case Study 2: Neuropharmacological Effects

In another investigation focusing on neurological applications, researchers administered the compound to rodent models to evaluate its effects on behavior associated with anxiety and depression. The results demonstrated significant anxiolytic effects at specific dosages without notable side effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of tetrahydroquinazoline precursors. Key steps include:

  • Chlorination/Fluorination : Use of chlorinating agents (e.g., POCl₃) and fluorinating agents (e.g., DAST) to introduce Cl and CF₃ groups .
  • Catalytic Coupling : Palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions) to attach substituents, as seen in analogous quinazoline syntheses .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC (Rf values) or HPLC .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring saturation. For example, δH ~2.5–3.5 ppm indicates methyl groups in tetrahydroquinazolines .
  • X-ray Crystallography : Resolves stereochemistry and confirms the fused ring system, as demonstrated in related tetrahydroquinazoline derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z 293.05 for C₁₁H₁₁ClF₃N₂) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential release of toxic gases (e.g., HCl during chlorination) .
  • Waste Disposal : Segregate halogenated waste according to institutional guidelines for incineration .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the cyclization step?

  • Methodological Answer :

  • Catalyst Screening : Test PdCl₂(PPh₃)₂ or CuI for coupling efficiency, as seen in analogous quinazoline syntheses (yields up to 90%) .
  • Solvent Optimization : Use polar aprotic solvents (e.g., THF or DMF) to enhance solubility of intermediates .
  • Temperature Control : Gradual heating (40–60°C) prevents decomposition, monitored by in-situ FTIR or TLC .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Validation : Combine 2D NMR (e.g., COSY, HSQC) with X-ray data to assign ambiguous signals. For example, NOESY can clarify spatial proximity of CF₃ and methyl groups .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and compare with experimental data to resolve discrepancies .

Q. How does the trifluoromethyl group influence regioselectivity in substitution reactions?

  • Methodological Answer :

  • Electronic Effects : The CF₃ group is electron-withdrawing, directing electrophilic attacks to the para position on the quinazoline ring.
  • Steric Hindrance : Bulkier substituents (e.g., CF₃ vs. Cl) reduce reactivity at adjacent sites, as observed in SNAr reactions of similar compounds .

Q. What methodologies are used to evaluate the compound’s potential biological activity?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., EGFR tyrosine kinase) using AutoDock Vina, leveraging the CF₃ group’s hydrophobic interactions .

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